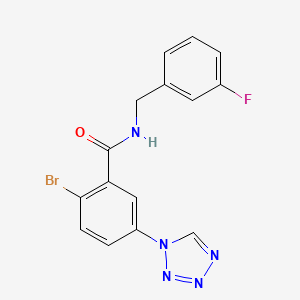
2-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonylacetamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by cyclization of appropriate thiosemicarbazides under acidic or basic conditions.
Introduction of the cyclohexyl group: This step involves the alkylation of the thiadiazole ring with cyclohexyl halides.
Sulfonylation: The benzenesulfonyl group is introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base.
Acetamide formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.
化学反応の分析
Types of Reactions
2-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce sulfides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
2-(ベンゼンスルホニル)-N-(5-シクロヘキシル-1,3,4-チアゾール-2-イル)アセトアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。これらには以下が含まれる場合があります。
酵素阻害: この化合物は、病気の過程に関与する特定の酵素を阻害する可能性があります。
受容体結合: 特定の受容体に結合し、その活性を調節する可能性があります。
シグナル伝達経路: この化合物は、さまざまなシグナル伝達経路に影響を与え、その生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
- 2-(ベンゼンスルホニル)-N-(5-フェニル-1,3,4-チアゾール-2-イル)アセトアミド
- 2-(ベンゼンスルホニル)-N-(5-メチル-1,3,4-チアゾール-2-イル)アセトアミド
- 2-(ベンゼンスルホニル)-N-(5-エチル-1,3,4-チアゾール-2-イル)アセトアミド
独自性
2-(ベンゼンスルホニル)-N-(5-シクロヘキシル-1,3,4-チアゾール-2-イル)アセトアミドは、シクロヘキシル基が存在することで独特です。この基は、特定の立体および電子特性を付与し、その反応性と生物活性を影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 2-(benzenesulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(benzenesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the cyclohexyl group, which may impart specific steric and electronic properties, influencing its reactivity and biological activity.
特性
分子式 |
C16H19N3O3S2 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC名 |
2-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H19N3O3S2/c20-14(11-24(21,22)13-9-5-2-6-10-13)17-16-19-18-15(23-16)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20) |
InChIキー |
LTRXVBODODXQDA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-methoxyethyl)sulfonyl]-N-(propan-2-yl)benzamide](/img/structure/B11160626.png)
![1-(4-ethoxyphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11160628.png)
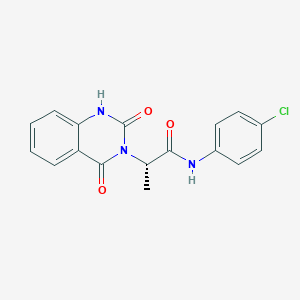
![N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norleucine](/img/structure/B11160654.png)
![N,N-dimethyl-2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11160659.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11160664.png)
![3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11160667.png)
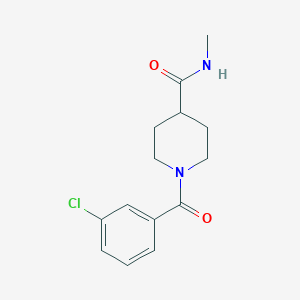
![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11160679.png)
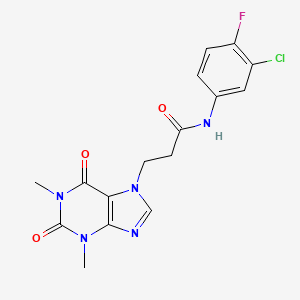
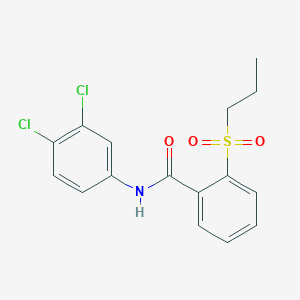
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}acetamide](/img/structure/B11160710.png)
![3-methyl-5-phenyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B11160713.png)
